molecular formula C11H11ClFN3O2 B2484609 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide CAS No. 2224418-36-2

5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide

Cat. No. B2484609
CAS RN: 2224418-36-2
M. Wt: 271.68
InChI Key: RYAUSGYXDAOHQL-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of various cytokine receptors, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Hence, CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases and transplant rejection.

Mechanism of Action

CP-690,550 selectively inhibits 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide, which is crucial for the activation of T cells and the production of various cytokines. By inhibiting 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide, CP-690,550 reduces the activation of T cells and the production of cytokines, thereby suppressing the immune response. This mechanism of action makes CP-690,550 a potent immunosuppressant.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This reduction in cytokine production leads to a decrease in T-cell activation and proliferation, resulting in immunosuppression. CP-690,550 has also been shown to reduce the expression of adhesion molecules, which are crucial for the migration of T cells to inflamed tissues.

Advantages and Limitations for Lab Experiments

CP-690,550 is a potent inhibitor of 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide and has shown promising results in various preclinical and clinical studies. However, it has some limitations in laboratory experiments. CP-690,550 exhibits poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, it has a short half-life, which can make it difficult to maintain therapeutic levels in the body.

Future Directions

Include the development of more potent and selective 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide inhibitors, the investigation of CP-690,550 in combination with other immunosuppressive agents, and the exploration of its potential use in treating various types of cancer. Additionally, research is needed to address the limitations of CP-690,550, such as its poor solubility and short half-life, to improve its bioavailability and efficacy.

Synthesis Methods

CP-690,550 is synthesized through a multi-step process involving the reaction of 5-chloro-6-fluoropyridine-3-carboxylic acid with 2-cyano-1-methoxypropan-2-ylamine, followed by the introduction of a chloroformate group and subsequent reaction with ammonia to form the final product.

Scientific Research Applications

CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, Crohn's disease, and multiple sclerosis. It has also shown promise in preventing transplant rejection by inhibiting the activation of T cells. Furthermore, CP-690,550 has been investigated for its potential use in treating various types of cancer, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

5-chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3O2/c1-11(5-14,6-18-2)16-10(17)7-3-8(12)9(13)15-4-7/h3-4H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAUSGYXDAOHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=CC(=C(N=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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